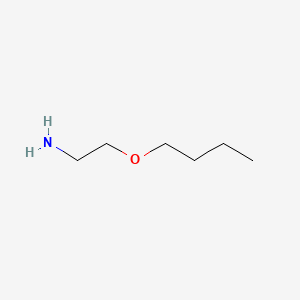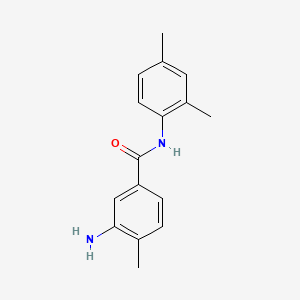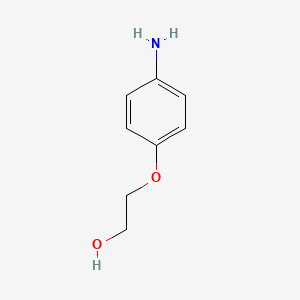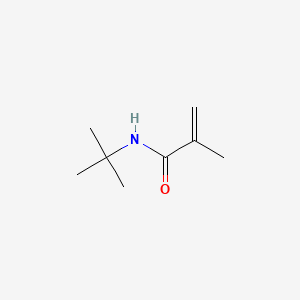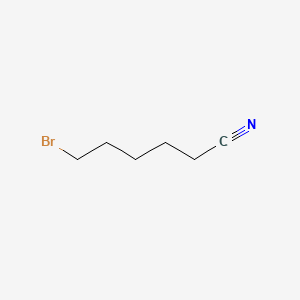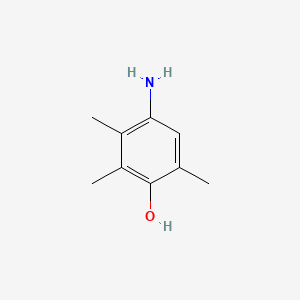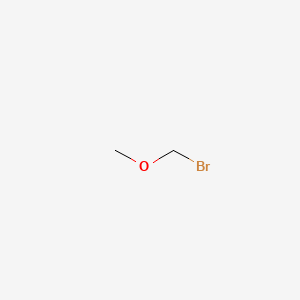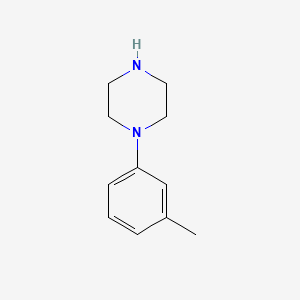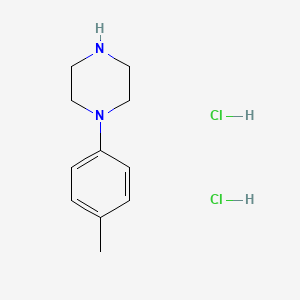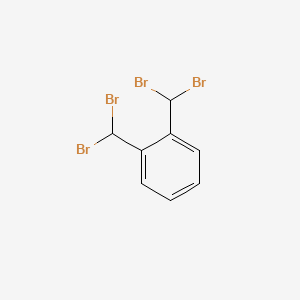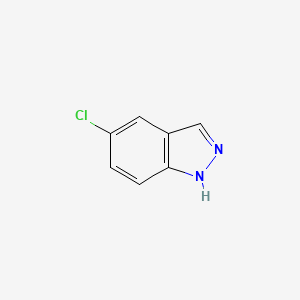
5-氯-1H-吲唑
概述
描述
5-氯-1H-吲唑是一种杂环芳香族有机化合物,属于吲唑家族。吲唑以其多样的生物活性而闻名,并在各种医药应用中得到应用。
科学研究应用
5-chloro-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, such as antimicrobial and anticancer properties.
Industry: It serves as an intermediate in the production of agrochemicals and other industrial products.
作用机制
5-氯-1H-吲唑的作用机制涉及它与特定分子靶标和途径的相互作用。例如,它可以通过与活性位点的结合来抑制某些酶的活性,例如磷酸肌醇 3-激酶 δ 。这种抑制作用可以导致各种治疗效果,包括抗炎和抗癌活性 。
生化分析
Biochemical Properties
5-Chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Chloro-1H-indazole has been shown to inhibit the activity of certain protein kinases, which are crucial in regulating cell signaling pathways. Additionally, it interacts with enzymes involved in the synthesis and degradation of nucleic acids, thereby affecting gene expression and cellular metabolism .
Cellular Effects
The effects of 5-Chloro-1H-indazole on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, in cancer cells, 5-Chloro-1H-indazole can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 5-Chloro-1H-indazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 5-Chloro-1H-indazole can inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can lead to changes in downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 5-Chloro-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-1H-indazole can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 5-Chloro-1H-indazole in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-Chloro-1H-indazole vary with different dosages in animal models. At low doses, it can effectively inhibit the growth of cancer cells without causing significant toxicity. At higher doses, 5-Chloro-1H-indazole can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
5-Chloro-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence the overall effect of 5-Chloro-1H-indazole on the body. Additionally, 5-Chloro-1H-indazole can affect metabolic flux and metabolite levels, thereby influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Chloro-1H-indazole within cells and tissues are essential for its biological activity. It can be transported across cell membranes by specific transporters and can bind to various proteins within the cell. This binding can influence its localization and accumulation within different cellular compartments. For example, 5-Chloro-1H-indazole can accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, affecting gene expression and cellular function .
Subcellular Localization
The subcellular localization of 5-Chloro-1H-indazole is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Chloro-1H-indazole can be localized to the mitochondria, where it can affect mitochondrial function and induce apoptosis. Additionally, it can be targeted to the endoplasmic reticulum, where it can influence protein synthesis and folding .
准备方法
合成路线和反应条件
5-氯-1H-吲唑的合成可以通过多种方法实现。一种常见的方法是邻位取代的亚苄基肼的环化反应。例如,2-氟苯甲醛与肼的反应可以生成吲唑衍生物 。另一种方法是使用2-叠氮基苯甲醛和胺类化合物,它们经历连续的 C–N 和 N–N 键形成,而无需催化剂或溶剂 。
工业生产方法
5-氯-1H-吲唑的工业生产通常涉及金属催化反应,以确保高产率和最少的副产物。例如,使用 2-(甲氨基)苯腈和有机金属试剂,在 O2 气氛下,在 DMSO 中进行 Cu(OAc)2 催化反应,可以形成 N–N 键,从而得到各种 1H-吲唑 。
化学反应分析
反应类型
5-氯-1H-吲唑经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰连接到吲唑环上的官能团。
取代: 5 位上的氯原子可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 如过氧化氢或高锰酸钾。
还原剂: 如硼氢化钠或氢化铝锂。
取代试剂: 如卤代烷或卤代芳烃。
主要生成产物
这些反应生成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以导致生成 5-氯-1H-吲唑-3-羧酸 ,而取代反应可以生成各种 5-取代的吲唑衍生物 。
4. 科研应用
5-氯-1H-吲唑在科学研究中具有广泛的应用,包括:
化学: 它被用作合成更复杂分子的结构单元。
生物学: 该化合物表现出各种生物活性,例如抗菌和抗癌活性。
医药: 它被用于开发药物,包括磷酸肌醇 3-激酶 δ 的选择性抑制剂,用于治疗呼吸系统疾病。
工业: 它作为农用化学品和其他工业产品的中间体。
相似化合物的比较
类似化合物
一些与 5-氯-1H-吲唑相似的化合物包括:
1H-吲唑: 没有氯取代的母体化合物。
2H-吲唑: 吲唑的互变异构体。
5-溴-1H-吲唑: 溴取代的衍生物。
独特性
5-氯-1H-吲唑中 5 位上的氯原子的存在赋予了其独特的化学性质,例如反应性增强和进一步功能化的潜力。这使其成为科学研究和工业中各种应用的宝贵化合物 。
属性
IUPAC Name |
5-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNCILPDWNBPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220091 | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-26-0 | |
| Record name | 5-Chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
